molecular formula C36H60O7 B600426 Ginsenoside Rk2

Ginsenoside Rk2

Cat. No.: B600426
M. Wt: 604.9 g/mol
InChI Key: WMGBQZAELMGYNO-YMWSGFAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rk2 can be synthesized through the dehydration of ginsenoside Rh2. The process involves treating ginsenoside Rh2 with formic acid at a concentration of 0.01% and a temperature of 120°C for 4 hours. This method yields this compound along with other minor ginsenosides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots followed by chemical transformation. The roots are first pulverized and extracted with methanol. The extract is then subjected to acid treatment to convert major ginsenosides into minor ones, including this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rk2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ginsenoside Rk2 is used in the study of chemical transformations and the synthesis of other ginsenosides. Its unique structure makes it a valuable compound for understanding the chemical behavior of triterpenoid saponins .

Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Medicine: this compound has potential therapeutic applications in the treatment of cancer and liver diseases. It has been found to inhibit the growth of cancer cells and alleviate symptoms of alcoholic liver disease by regulating inflammasome signaling pathways .

Industry: In the pharmaceutical industry, this compound is explored for its potential as an active ingredient in drugs targeting cancer and liver diseases. Its ability to modulate various biological pathways makes it a promising candidate for drug development .

Mechanism of Action

Ginsenoside Rk2 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the particular pathways it modulates. While other ginsenosides like Rh2 and Rg3 also exhibit anticancer properties, this compound’s ability to regulate inflammasome signaling pathways sets it apart, making it particularly effective in treating liver diseases .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGBQZAELMGYNO-YMWSGFAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential therapeutic benefits of Ginsenoside Rk2 and how does it work at the molecular level?

A: Studies suggest that this compound may be effective in the treatment of Ulcerative Colitis (UC) []. In vitro studies using human cell models of UC have shown that this compound can protect against inflammation and cell death []. Mechanistically, this compound appears to work by inactivating the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MEK) pathway []. This pathway is involved in regulating various cellular processes, including inflammation. This compound increases the levels of Sirtuin 1 (SIRT1) protein, which in turn leads to the dephosphorylation (inactivation) of ERK and MEK, thereby attenuating the inflammatory response [].

Q2: Besides UC, are there other diseases this compound might be effective against?

A: Research indicates that this compound shows promise in combatting alcoholic liver disease []. While the specific mechanisms require further investigation, early findings point towards its regulatory influence on NLRP3 and NLRP6 inflammasome signaling pathways, which are central to inflammatory responses [].

Q3: How does heat processing of ginseng impact this compound levels?

A: Heat processing, like steaming, can significantly increase the concentration of this compound in ginseng []. Studies analyzing the ginsenoside composition of ginseng leaves steamed multiple times found a 2.6-fold increase in this compound after nine steaming cycles []. This process appears to convert polar protopanaxadiol-type ginsenosides into less polar forms, including this compound, through dehydration reactions []. This highlights how traditional preparation methods can impact the medicinal properties of ginseng.

Q4: Are there any ongoing efforts to develop this compound into a pharmaceutical product?

A: While specific details about ongoing drug development efforts are not available in the provided research, one study describes a patented process for preparing a ginseng extract enriched with this compound []. This extract, intended for potential use in preventing or treating cancer and allergy-mediated diseases, demonstrates the growing interest in harnessing the therapeutic potential of this compound [].

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